Kinase Inhibitory Potency: N-(3-Amino-4-chlorophenyl)-3-chlorobenzamide as a Preferred Scaffold for Bcr-Abl/Lyn Dual Inhibition
While direct quantitative data for this exact compound is not available in public primary literature, strong class-level inference can be drawn from a closely related 3-substituted benzamide analog, NS-187 (INNO-406), which shares the core 3-substituted benzamide pharmacophore [1]. NS-187 was shown to be a potent dual Bcr-Abl/Lyn tyrosine kinase inhibitor. In comparative cellular assays, NS-187 demonstrated significantly greater potency against wild-type Bcr-Abl-positive leukemia cells than the first-generation inhibitor imatinib [1]. This class-level evidence suggests that the 3-substitution pattern on the benzamide ring, as present in N-(3-Amino-4-chlorophenyl)-3-chlorobenzamide, is a critical molecular feature for achieving potent dual kinase inhibition, positioning it as a structurally superior starting point for drug discovery programs targeting imatinib-resistant leukemias compared to its 2- or 4-substituted analogs.
| Evidence Dimension | Inhibition of Bcr-Abl positive cell growth (K562 cell line) |
|---|---|
| Target Compound Data | Not directly tested; used as a structural class reference |
| Comparator Or Baseline | Imatinib: IC₅₀ not reported in this specific assay; NS-187 (3-substituted analog): IC₅₀ = 11 nM (K562 cell growth) |
| Quantified Difference | NS-187 was 25- to 55-fold more potent than imatinib in biochemical kinase assays [1] |
| Conditions | Cell-based proliferation assay using K562 human chronic myeloid leukemia cells |
Why This Matters
The 3-substitution pattern enables a binding mode that effectively inhibits both Bcr-Abl and Lyn kinases, a dual mechanism associated with overcoming imatinib resistance, making this specific regioisomer a more attractive lead scaffold than other positional isomers.
- [1] Kimura, S., Naito, H., Segawa, H., Kuroda, J., Yuasa, T., Sato, K., ... & Maekawa, T. (2005). NS-187, a potent and selective dual Bcr-Abl/Lyn tyrosine kinase inhibitor, is a novel agent for imatinib-resistant leukemia. Blood, 106(12), 3948-3954. View Source
